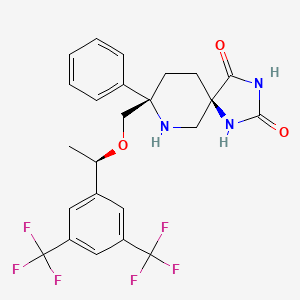

长春新碱

作用机制

科学研究应用

维地西尼具有广泛的科学研究应用,包括:

化学: 用作模型化合物来研究长春花生物碱的化学行为。

生物学: 研究其对细胞分裂和凋亡的影响。

医学: 广泛用于治疗各种癌症的化疗方案中.

工业: 用于开发新型抗癌药物和制剂.

生化分析

Biochemical Properties

Vindesine inhibits the polymerization of tubulin , a protein that forms the microtubules of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to mitotic arrest and cell death .

Cellular Effects

Vindesine’s effects on cells are primarily due to its disruption of microtubule dynamics. This disruption can lead to mitotic arrest, preventing cell division and leading to cell death . This makes Vindesine effective against rapidly dividing cells, such as cancer cells.

Molecular Mechanism

Vindesine exerts its effects at the molecular level by binding to tubulin, inhibiting its polymerization . This prevents the formation of microtubules, structures essential for cell division, intracellular transport, and maintaining cell shape .

Temporal Effects in Laboratory Settings

Vindesine has a terminal half-life of 24 hours . Its effects on cellular function, such as mitotic arrest and cell death, can therefore be observed over this time period in in vitro or in vivo studies .

Dosage Effects in Animal Models

The maximal tolerated dose of Vindesine is 4-5 mg/m^2/week, with the dose-limiting toxicity being myelosuppression . This indicates that the effects of Vindesine can vary with different dosages, and high doses may lead to toxic or adverse effects.

Transport and Distribution

Vindesine is likely transported and distributed within cells and tissues through the bloodstream, given its use as a chemotherapeutic agent . The specific transporters or binding proteins it interacts with are not well known.

Subcellular Localization

Vindesine’s primary target, tubulin, is located in the cytoplasm of cells . Therefore, Vindesine is likely to be localized to the cytoplasm where it can interact with tubulin and disrupt microtubule dynamics .

准备方法

合成路线和反应条件: 维地西尼通过一系列化学反应从长春碱合成。 该过程涉及去除特定官能团并添加其他官能团以修饰分子结构 . 主要步骤包括:

脱乙酰基: 从长春碱中去除乙酰基。

氨甲酰化: 引入氨甲酰基以形成维地西尼.

工业生产方法: 维地西尼的工业生产涉及从长春花中提取长春碱,然后对其进行化学修饰以生产维地西尼 . 该工艺经过优化,以确保最终产品的产率和纯度高。

化学反应分析

反应类型: 维地西尼会经历各种化学反应,包括:

氧化: 维地西尼可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰维地西尼分子上的官能团。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化试剂.

相似化合物的比较

维地西尼与其他长春花生物碱如长春碱、长春新碱和长春瑞滨进行比较 . 虽然所有这些化合物都具有类似的作用机制,但维地西尼在化学结构和药理学特性方面是独一无二的 . 例如:

长春碱: 含有酯基,而维地西尼含有酰胺基。

长春新碱: 缺少长春碱和维地西尼中存在的乙酰基。

长春瑞滨: 与维地西尼相比,侧链结构不同.

属性

IUPAC Name |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUWIANJFBDHT-KOTLKJBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023739 | |

| Record name | Vindesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.00e-02 g/L | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vindesine causes the arrest of cells in metaphase mitosis. It is three times more potent than vincristine and nearly 10 times more potent than vinblastine in causing mitotic arrest in in vitro studies at doses designed to arrest from 10 to 15% of the cells in mitosis.Vindesine and vincristine are approximately equipotent at dose levels that arrest 40 to 50% of the cells in mitosis. Unlike vinblastine, vindesine produces very few postmetaphase cells.Vindesine has demonstrated activity in patients who have relapsed while receiving multiple-agent treatment that included vincristine. Toxic doses of vindesine given to male and female rats have not affected fertility. | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystal from ethanol-methanol | |

CAS No. |

53643-48-4, 59917-39-4 | |

| Record name | Vindesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vindesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-232 °C, 230 - 232 °C | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of vindesine?

A: Vindesine, a vinca alkaloid, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , ]

Q2: How does vindesine binding to tubulin affect cellular processes?

A: Vindesine binds to tubulin dimers, primarily at the vinca alkaloid binding site, disrupting microtubule assembly and dynamics. [, ] This interference with microtubule formation disrupts essential cellular functions such as mitosis, intracellular transport, and cell morphology maintenance, ultimately leading to cell cycle arrest and apoptosis. [, , , ]

Q3: Does the interaction of vindesine with tubulin differ from other vinca alkaloids?

A: While all vinca alkaloids bind to tubulin, subtle differences in their binding affinities and interactions lead to variations in potency and efficacy. [, , ] For example, in vitro studies comparing vindesine to vincristine and vinblastine demonstrated that despite similar potency in inhibiting microtubule assembly, vindesine exhibited higher potency in inhibiting cell proliferation in certain cell lines. []

Q4: What is the molecular formula and weight of vindesine?

A: Vindesine has a molecular formula of C43H55N5O7 and a molecular weight of 753.94 g/mol. []

Q5: Are there any specific challenges related to the stability of vindesine formulations?

A: Vindesine's stability in solution is a known concern. While research on specific degradation pathways is limited in the provided papers, they highlight the need for careful formulation strategies to ensure optimal stability and bioavailability. []

Q6: How do structural modifications of vindesine affect its activity?

A: Research indicates that even minor structural modifications to vindesine can significantly impact its antitumor activity and toxicity profile. [, ] For instance, replacing the C23 ester group in the vindoline moiety with an amide group led to the development of vindesine, which exhibits an activity spectrum closer to vincristine than its parent compound, vinblastine. []

Q7: Are there any known structural modifications that improve vindesine's therapeutic index?

A: While specific structural modifications to enhance the therapeutic index of vindesine are not extensively discussed in the provided papers, they emphasize the importance of exploring structure-activity relationships to optimize the drug's efficacy and safety profile. [, , ] Further research focusing on targeted structural modifications could potentially lead to the development of vindesine analogs with improved therapeutic properties.

Q8: How is vindesine metabolized and excreted from the body?

A: Vindesine is primarily metabolized in the liver and excreted mainly through the bile. [, ] Its metabolites are poorly reabsorbed in the gastrointestinal tract. []

Q9: What types of cancer cells have shown sensitivity to vindesine in preclinical studies?

A: Preclinical studies demonstrate vindesine's effectiveness against various cancer cell lines, including leukemia (L1210), melanoma (B16), and esophageal cancer cells. [, , ] These studies highlighted vindesine's ability to inhibit cell proliferation and induce apoptosis in these cancer models.

Q10: Have any animal models been used to evaluate the efficacy of vindesine?

A: Yes, several animal models, including mice bearing L1210 leukemia, EMT6 solid tumors, and solid tumors induced by hepatoma tissue culture cells in rats, have been employed to assess vindesine's efficacy. [, ] Notably, combination therapies involving vindesine and other chemotherapeutic agents, such as Adriamycin or alpha-difluoromethylornithine (DFMO), exhibited enhanced antitumor effects compared to single-agent treatments in these models. []

Q11: Has vindesine shown promising results in clinical trials for any specific cancer types?

A: Clinical trials have explored vindesine's efficacy in treating various cancers, including non-small cell lung cancer, acute lymphocytic leukemia, and malignant melanoma. [, , , , , , , ] While vindesine demonstrated activity against these cancers, its clinical use has been limited due to factors like toxicity and the emergence of alternative treatment options.

Q12: What are the known mechanisms of resistance to vindesine?

A: One key mechanism of vindesine resistance involves the overexpression of the multidrug resistance gene (MDR1), which encodes P-glycoprotein, a drug efflux pump. [] This pump actively removes vindesine and other drugs from cancer cells, reducing intracellular drug accumulation and limiting their efficacy.

Q13: Does cross-resistance exist between vindesine and other vinca alkaloids?

A: While vindesine generally exhibits a similar mechanism of action to other vinca alkaloids like vincristine and vinblastine, cross-resistance can occur. [, , ] This cross-resistance might stem from shared mechanisms like MDR1 overexpression or mutations in the tubulin binding site.

Q14: What are the primary side effects associated with vindesine treatment?

A: Vindesine treatment is commonly associated with myelosuppression (decreased bone marrow activity), potentially leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). [, , , ] Neurotoxicity, manifesting as peripheral neuropathy (damage to nerves outside the brain and spinal cord), is another significant side effect of vindesine. [, , , ]

Q15: Are there any known drug interactions that can exacerbate vindesine's toxicity?

A: Co-administration of vindesine with itraconazole, an antifungal medication, has been reported to enhance vindesine-induced neurotoxicity. [] This interaction highlights the importance of carefully considering potential drug interactions when administering vindesine.

Q16: Have any specific drug delivery strategies been explored to improve vindesine's therapeutic index?

A: While the provided papers primarily focus on vindesine's conventional administration routes (e.g., intravenous), they acknowledge the potential of exploring novel drug delivery systems to enhance its efficacy and minimize toxicity. [, , ] Future research could investigate strategies like nanoparticle-based delivery or antibody-drug conjugates to achieve targeted delivery and improve vindesine's therapeutic index.

Q17: Are there any known biomarkers for predicting vindesine response or toxicity?

A: Although the provided research does not delve into specific biomarkers for predicting vindesine response or toxicity, it emphasizes the need for identifying reliable biomarkers. [] Future research exploring potential genetic or proteomic biomarkers could potentially enable personalized treatment strategies and improve patient outcomes.

Q18: What analytical techniques are commonly employed to characterize and quantify vindesine?

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for analyzing vindesine and its related substances. [] This method allows for the separation and quantification of vindesine in various matrices, including pharmaceutical formulations and biological samples.

Q19: Are there alternative chemotherapeutic agents that are commonly used in place of vindesine?

A: The clinical use of vindesine has declined due to the emergence of newer, more effective chemotherapeutic options. [] Alternatives often depend on the specific cancer type being treated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)